molecular formula C20H15FO3 B6411830 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid CAS No. 1261901-15-8

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6411830
CAS No.: 1261901-15-8
M. Wt: 322.3 g/mol
InChI Key: COEZEPZUFGKLGY-UHFFFAOYSA-N
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Description

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid is a fluorinated aromatic carboxylic acid intended for research and development applications, specifically as a building block in organic synthesis and medicinal chemistry. Compounds within this chemical class, particularly bifunctional molecules featuring fluorobenzoic acid and biphenyl ether scaffolds, are highly valued in the discovery and development of new therapeutic agents. [1] This compound is expertly suited for use as a synthetic intermediate. Its molecular structure, containing both a carboxylic acid handle and a protected phenolic ether, allows for versatile derivatization. Researchers can employ it in metal-catalyzed cross-coupling reactions, amide coupling reactions, and other transformations to create more complex molecules for screening as potential pharmaceuticals or chemical probes. [7] Fluorobenzoic acid derivatives are frequently utilized in the synthesis of advanced drug candidates, such as protein degraders and enzyme inhibitors. [1] WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for use in humans or animals. All information provided is for informational purposes only. Handle with care using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

3-fluoro-5-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-18-11-16(10-17(12-18)20(22)23)15-6-8-19(9-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEZEPZUFGKLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692257
Record name 4'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-15-8
Record name 4'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The fluorine atom can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of a benzoic acid derivative.

    Reduction: Formation of a hydroxybenzoic acid derivative.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the fluorine atom can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorobenzoic Acids

The following table summarizes key structural and physicochemical differences between 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Benzyloxyphenyl (3-position), F (5-position) C₂₀H₁₅FO₃ 322.33 High lipophilicity; potential prodrug applications
3-(2-Fluorophenyl)-5-fluorobenzoic acid (YA-8996) 2-Fluorophenyl (3-position), F (5-position) C₁₃H₈F₂O₂ 250.20 Enhanced acidity due to ortho-fluorine; intermediate in PET tracers
3-(4-Fluorophenyl)-5-fluorobenzoic acid (YA-9058) 4-Fluorophenyl (3-position), F (5-position) C₁₃H₈F₂O₂ 250.20 Para-fluorine increases symmetry; used in liquid crystals
3-(Chlorosulfonyl)-5-fluorobenzoic acid Chlorosulfonyl (3-position), F (5-position) C₇H₄ClFO₄S 238.62 Reactive sulfonyl chloride; used in peptide coupling
3-(4-Chlorophenyl)-5-fluorobenzoic acid 4-Chlorophenyl (3-position), F (5-position) C₁₃H₈ClFO₂ 266.65 Chlorine enhances stability; agrochemical intermediate
3-(2-Cyanophenyl)-5-fluorobenzoic acid 2-Cyanophenyl (3-position), F (5-position) C₁₄H₈FNO₂ 241.22 Strong electron-withdrawing cyano group; catalyst in organocatalysis

Key Comparative Insights

Electronic Effects
  • Benzyloxyphenyl vs. Halogenophenyl: The benzyloxy group in the target compound donates electrons via resonance, reducing the acidity of the carboxylic acid (predicted pKa ~3.5–4.0) compared to electron-withdrawing groups like chlorine (pKa ~2.6–3.0) .
  • Fluorine Position : The 5-fluorine in the target compound directs electrophilic substitution reactions to specific positions, whereas ortho- or para-fluorine in analogs (e.g., YA-8996, YA-9058) alters electronic distribution and steric interactions .
Steric and Lipophilicity Considerations
  • The benzyloxyphenyl group introduces significant bulk, increasing steric hindrance compared to smaller substituents like chlorosulfonyl or cyano groups. This bulk may reduce reactivity in certain coupling reactions but improve binding in hydrophobic enzyme pockets .
  • LogP values (estimated):
    • Target compound: ~4.2 (highly lipophilic due to benzyl group).
    • 3-(Chlorosulfonyl)-5-fluorobenzoic acid: ~1.8 (polar sulfonyl group reduces lipophilicity) .
Thermal and Chemical Stability
  • The benzyl ether linkage in the target compound is stable under basic conditions but susceptible to acidic hydrolysis. In contrast, sulfonyl chlorides (e.g., 3-(chlorosulfonyl)-5-fluorobenzoic acid) are moisture-sensitive, requiring anhydrous handling .

Biological Activity

3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid is an organic compound notable for its unique structure that includes a benzyloxy group and a fluorine atom attached to a benzoic acid core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • IUPAC Name : 3-fluoro-5-(4-phenylmethoxyphenyl)benzoic acid
  • Molecular Formula : C20_{20}H15_{15}FO3_3
  • Molecular Weight : 336.33 g/mol

The compound's structure allows for interactions with biological macromolecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The benzyloxy group can engage with hydrophobic pockets in proteins, while the fluorine atom can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including anti-inflammatory and anticancer activities.

Potential Biological Activities

  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms.
  • Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatoryInhibition of TNF-alpha production
AnticancerInduction of apoptosis in breast cancer cells
Enzyme InhibitionInhibition of COX-2 enzyme

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, this compound exhibited significant cytotoxic effects, particularly against breast cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. This finding suggests that the compound could be a candidate for further development as an anticancer agent.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)25Cell cycle arrest
A549 (Lung)30Induction of oxidative stress

Q & A

Q. What are the key structural features of 3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid, and how do they influence its reactivity?

The compound consists of a benzoic acid core substituted with a fluorine atom at position 5 and a 4-benzyloxyphenyl group at position 2. The benzyloxy group introduces steric bulk and lipophilicity, while the fluorine atom enhances electronegativity, potentially affecting hydrogen bonding and metabolic stability. Characterization typically involves NMR (to confirm substitution patterns), mass spectrometry (for molecular weight verification), and X-ray crystallography (for absolute configuration) .

Q. What are the standard synthetic routes for this compound?

A common approach involves:

  • Step 1 : Benzyl protection of a hydroxyl group on a precursor (e.g., 4-hydroxyphenylboronic acid) using benzyl bromide under basic conditions.
  • Step 2 : Suzuki-Miyaura coupling with a fluorinated benzoic acid derivative to attach the benzyloxyphenyl group .
  • Step 3 : Deprotection (if necessary) and purification via recrystallization (e.g., ethyl acetate/hexane mixtures) . Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .

Q. How is this compound characterized to resolve ambiguities in substitution patterns?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm regiochemistry and stereoelectronic effects .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR distinguishes fluorine environments, while 1H^{1}\text{H}-NMR NOESY experiments identify spatial proximity of benzyloxy protons to aromatic hydrogens .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) in Suzuki couplings improve cross-coupling efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance reaction rates, while additives like K2_2CO3_3 stabilize intermediates .
  • High-throughput experimentation : Automated platforms vary temperature (80–120°C) and stoichiometry to identify optimal conditions .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

  • Multi-technique validation : Combine 13C^{13}\text{C}-NMR chemical shifts with X-ray torsion angles to validate benzyloxy group orientation.
  • DFT calculations : Simulate NMR spectra (e.g., using Gaussian) and compare with experimental data to resolve discrepancies .

Q. How does the benzyloxy group influence biological activity in medicinal chemistry applications?

  • SAR studies : Replace the benzyloxy group with methoxy or unprotected hydroxyl groups to assess impact on target binding (e.g., enzyme inhibition).
  • Metabolic stability : The benzyl group may reduce oxidation rates compared to smaller substituents, as seen in fluorinated analogs .

Q. What safety protocols are critical when handling this compound?

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy from fluorinated aromatic systems.
  • Waste disposal : Quench reactions with aqueous base (e.g., NaOH) to neutralize acidic byproducts before disposal .

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